4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
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Overview
Description
4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring, morpholine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the Schiff base by reacting the triazine derivative with 3-nitrobenzaldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The Schiff base can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the reduced Schiff base.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-morpholin-4-yl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
- 4-morpholin-4-yl-N-[(E)-1-(2-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Uniqueness
The unique combination of the triazine ring, morpholine, and pyrrolidine moieties in 4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O3/c1-14(15-5-4-6-16(13-15)27(28)29)23-24-17-20-18(25-7-2-3-8-25)22-19(21-17)26-9-11-30-12-10-26/h4-6,13H,2-3,7-12H2,1H3,(H,20,21,22,24)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUIHSSBDGQCS-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3)/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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